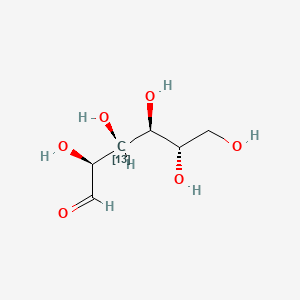
L-Glucose-13C-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glucose-13C-2, also known as L-(-)-Glucose-13C-2, is a stable isotope-labeled compound of L-Glucose. It is an enantiomer of D-Glucose and is labeled with the carbon-13 isotope at the second carbon position. This compound is used extensively in metabolic studies and research due to its unique labeling, which allows for precise tracking and analysis of metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glucose-13C-2 typically involves the incorporation of the carbon-13 isotope into the glucose molecule. One common method is the use of [1-13C]-glucose as a starting material, which is then chemically or enzymatically converted to this compound. The reaction conditions often involve specific enzymes or catalysts that facilitate the conversion while maintaining the integrity of the carbon-13 label .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and the application of nuclear magnetic resonance (NMR) spectroscopy for monitoring the incorporation of the carbon-13 isotope .
Chemical Reactions Analysis
Types of Reactions
L-Glucose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the role of glucose in different biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the carbon-13 label .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of gluconic acid, while reduction can yield sorbitol. Substitution reactions can result in various glucose derivatives, each labeled with carbon-13 at the second carbon position .
Scientific Research Applications
L-Glucose-13C-2 is widely used in scientific research due to its ability to trace metabolic pathways accurately. Its applications include:
Mechanism of Action
The mechanism of action of L-Glucose-13C-2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows researchers to track the movement and transformation of glucose within cells and tissues. This helps in identifying key metabolic pathways and understanding how glucose is utilized in different biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Glucose-13C-2 include other carbon-13 labeled glucose derivatives such as [1-13C]-glucose and [U-13C]-glucose. These compounds are also used in metabolic studies but differ in the position and number of carbon-13 labels .
Uniqueness
This compound is unique due to its specific labeling at the second carbon position, which provides distinct advantages in certain metabolic studies.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i5+1 |
InChI Key |
GZCGUPFRVQAUEE-KDQRZVNPSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([13C@H]([C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


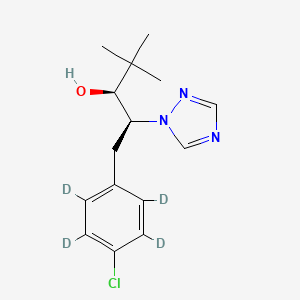


![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)
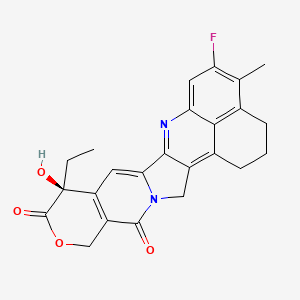

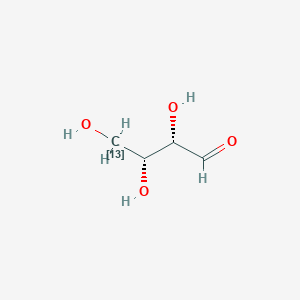
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
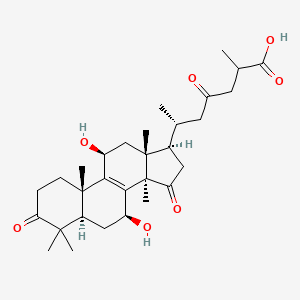
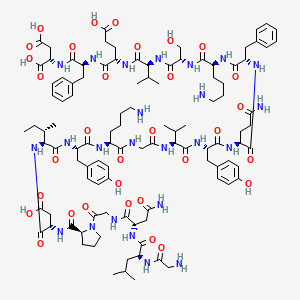
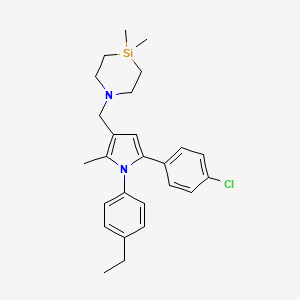
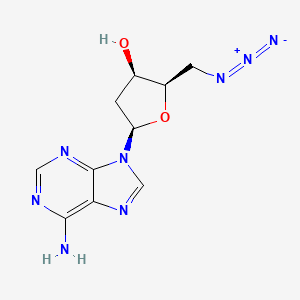
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
